Fmoc-D-Asp(OtBu)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . It is used in the synthesis of polypeptides and proteins as a protective group for amino acids . It can be used to synthesize the first amino acid of the polypeptide chain, as well as aspartic acid residues that need protection at other positions .

Synthesis Analysis

Fmoc-D-Asp(OtBu)-OH is used in custom peptide synthesis . It is pre-loaded onto resin for the synthesis of peptide acids containing a C-terminal D-aspartic acid amino-acid residue by Fmoc SPPS .Molecular Structure Analysis

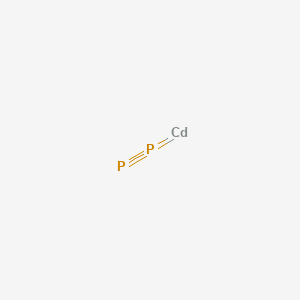

The molecular weight of Fmoc-D-Asp(OtBu)-OH is 411.45 g/mol . Its molecular formula is C23H25NO6 . It appears as a solid, white to off-white in color .Physical And Chemical Properties Analysis

Fmoc-D-Asp(OtBu)-OH is a light yellow solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) at room temperature, and has strong photosensitivity . It has a molar mass of 411.45 g/mol .科学研究应用

Peptide Synthesis

Fmoc-D-Asp(OtBu)-OH is commonly used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and OtBu (tert-butyl) is a protective group for the carboxyl group. These protective groups are removed under specific conditions during peptide synthesis.

Protein Research

In protein research, Fmoc-D-Asp(OtBu)-OH can be used to synthesize proteins with specific sequences . This allows researchers to study the structure and function of these proteins in detail.

Drug Development

Fmoc-D-Asp(OtBu)-OH can be used in the development of new drugs . By incorporating this compound into drug molecules, researchers can modify the drug’s properties, such as its stability, solubility, or its interactions with biological targets.

Biochemical Studies

Fmoc-D-Asp(OtBu)-OH can be used in biochemical studies to investigate the role of aspartic acid in biological systems . Aspartic acid is an important amino acid involved in various biological processes, including the transmission of nerve impulses.

Chromatography and Mass Spectrometry

Fmoc-D-Asp(OtBu)-OH can be used in chromatography and mass spectrometry applications . These techniques are used to separate, identify, and quantify each component in a mixture of compounds.

Material Science

In material science, Fmoc-D-Asp(OtBu)-OH can be used to create novel materials with unique properties . For example, it can be used to synthesize polymers with specific characteristics.

安全和危害

作用机制

Target of Action

Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins. Therefore, the primary targets of Fmoc-D-Asp(OtBu)-OH are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.

Mode of Action

Fmoc-D-Asp(OtBu)-OH is used in solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis. It serves to protect the amine functionality during peptide synthesis. The OtBu group (tert-butyl) is used to protect the carboxylic acid functionality of aspartic acid . The Fmoc group can be removed under mildly basic conditions, and the OtBu group can be removed under acidic conditions, allowing for the selective formation of peptide bonds.

Result of Action

The result of the action of Fmoc-D-Asp(OtBu)-OH is the successful incorporation of aspartic acid into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides and proteins for use in various research and therapeutic applications.

Action Environment

The action of Fmoc-D-Asp(OtBu)-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive species can influence the efficiency of peptide synthesis. The compound should be stored below +30°C .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-D-Asp(OtBu)-OH involves the protection of the carboxylic acid group of aspartic acid with tert-butyl (OtBu) group, followed by the coupling of Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of aspartic acid.", "Starting Materials": [ "Aspartic acid", "tert-Butyl alcohol", "9-Fluorenylmethoxycarbonyl chloride", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Protection of carboxylic acid group of aspartic acid with tert-butyl (OtBu) group using tert-butyl alcohol and DIC in DMF solvent.", "2. Removal of excess tert-butyl alcohol and DIC by filtration and washing with ethyl acetate.", "3. Coupling of Fmoc group to the amino group of aspartic acid using Fmoc chloride and DIPEA in DCM solvent.", "4. Removal of excess Fmoc chloride and DIPEA by filtration and washing with ethyl acetate.", "5. Deprotection of tert-butyl group using 50% TFA in DCM solvent.", "6. Removal of excess TFA and DCM by filtration and washing with ethyl acetate.", "7. Neutralization of the acidic solution with NaHCO3 and extraction with DCM.", "8. Washing of the organic layer with water and brine solution.", "9. Drying of the organic layer with anhydrous MgSO4 and filtration.", "10. Evaporation of the solvent to obtain Fmoc-D-Asp(OtBu)-OH as a white solid." ] } | |

CAS 编号 |

12883-39-3 |

产品名称 |

Fmoc-D-Asp(OtBu)-OH |

分子式 |

C23H25NO6 |

分子量 |

411.4477 |

产品来源 |

United States |

Q & A

Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?

A1: Fmoc-D-Asp(OtBu)-OH serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, Fmoc-D-Asp(OtBu)-OH is coupled to the growing peptide chain attached to a solid support. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。